2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)-
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Overview
Description
2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- is a chemical compound with the molecular formula C10H5Cl2FO3 It is a derivative of furanone, characterized by the presence of chlorine and fluorine atoms attached to the furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- typically involves the reaction of 3-fluorophenol with a suitable chlorinated furanone precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated furanone derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less halogenated furanones. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 3,4-dichloro-5-(4-fluorophenoxy)
- 2(5H)-Furanone, 3,4-dichloro-5-(2-fluorophenoxy)
- 2(5H)-Furanone, 3,4-dichloro-5-(3-chlorophenoxy)
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This distinct structure may result in different properties and applications compared to its similar compounds.
Properties
CAS No. |
647832-02-8 |
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Molecular Formula |
C10H5Cl2FO3 |
Molecular Weight |
263.05 g/mol |
IUPAC Name |
3,4-dichloro-2-(3-fluorophenoxy)-2H-furan-5-one |
InChI |
InChI=1S/C10H5Cl2FO3/c11-7-8(12)10(16-9(7)14)15-6-3-1-2-5(13)4-6/h1-4,10H |
InChI Key |
RJMRDYYZIAFOFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2C(=C(C(=O)O2)Cl)Cl |
Origin of Product |
United States |
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